molecular formula C16H19N5O7 B2741968 2-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(5-methylisoxazol-3-yl)acetamide oxalate CAS No. 1396799-95-3

2-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(5-methylisoxazol-3-yl)acetamide oxalate

Cat. No. B2741968
CAS RN: 1396799-95-3
M. Wt: 393.356
InChI Key: MMJXTVMKQWEZOF-UHFFFAOYSA-N
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Description

2-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(5-methylisoxazol-3-yl)acetamide oxalate is a useful research compound. Its molecular formula is C16H19N5O7 and its molecular weight is 393.356. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Bioactivity Potential

The synthesis of compounds incorporating 1,3,4-Oxadiazole, a core structure related to the chemical , has been extensively studied for their bioactivity potential. These compounds, synthesized using microwave-assisted and conventional techniques, exhibit modest antibacterial potential and enzyme inhibition properties. Specifically, certain derivatives showed notable activity against bacterial strains and enzymes like α-glucosidase and acetylcholinesterase, underscoring the versatility of oxadiazole derivatives in drug research for their low lipophilicity and potential bioactivity (Virk et al., 2023).

Molecular Docking and BSA Binding Studies

The research into 1,3,4-Oxadiazole derivatives has also extended into molecular docking and BSA (Bovine Serum Albumin) binding studies to understand their interaction with biological molecules. These studies help elucidate the mechanism of action at the molecular level, providing insights into how these compounds can be optimized for better therapeutic efficacy (Virk et al., 2023).

Antimicrobial and Hemolytic Activity

Research has highlighted the antimicrobial evaluation of isoxazole-substituted 1,3,4-oxadiazoles, including compounds similar in structure to the subject chemical. These studies found that certain derivatives exhibit good in vitro antimicrobial activity against various bacterial and fungal strains, demonstrating the potential of these molecules as antimicrobial agents (Marri et al., 2018). Furthermore, the hemolytic activity of these compounds has been assessed to evaluate their safety profile, with most compounds showing low toxicity, suggesting their suitability for further biological screening and application trials (Gul et al., 2017).

Advanced Synthesis Techniques

The development of novel β-lactams, including azetidinones similar to the subject compound, has been achieved through advanced synthesis techniques. These methodologies facilitate the efficient and rapid synthesis of novel compounds, expanding the chemical space for drug discovery and providing new scaffolds for bioactivity evaluation (Jaberi et al., 2019).

properties

IUPAC Name

2-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O3.C2H2O4/c1-8-4-11(17-21-8)15-12(20)7-19-5-10(6-19)14-16-13(18-22-14)9-2-3-9;3-1(4)2(5)6/h4,9-10H,2-3,5-7H2,1H3,(H,15,17,20);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMJXTVMKQWEZOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CN2CC(C2)C3=NC(=NO3)C4CC4.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(5-methylisoxazol-3-yl)acetamide oxalate

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